2-((1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their broad range of biological activities, including antimicrobial, antiviral, and anticancer properties
Mechanism of Action
Target of Action
The primary target of 2-((1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride is human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT, also known as SOAT)-1 . This compound has been identified as a potent inhibitor of ACAT-1, exhibiting 229-fold selectivity for human ACAT-1 over human ACAT-2 .
Mode of Action
The compound interacts with its target, ACAT-1, by inhibiting its activity. This inhibition leads to a decrease in the formation of cholesteryl esters, which are critical components of lipid metabolism .
Biochemical Pathways
The inhibition of ACAT-1 affects the biochemical pathway of cholesterol metabolism. Specifically, it disrupts the conversion of free cholesterol and fatty acids into cholesteryl esters. This disruption can lead to a decrease in the formation of atherosclerotic plaques, which are associated with cardiovascular diseases .
Pharmacokinetics
The pharmacokinetic properties of this compound are characterized by its high aqueous solubility . This property contributes to its oral absorption, leading to a significant improvement in bioavailability . .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of cholesterol metabolism. By inhibiting ACAT-1, the compound prevents the formation of cholesteryl esters, thereby potentially reducing the risk of atherosclerosis and associated cardiovascular diseases .
Biochemical Analysis
Biochemical Properties
. This enzyme is involved in the esterification of cholesterol, a critical step in the absorption and transport of dietary cholesterol. The compound exhibits selectivity for human ACAT-1 over human ACAT-2 , indicating its potential role in modulating cholesterol metabolism.
Cellular Effects
In cellular studies, 2-((1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride has shown significant antimicrobial activity against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and fungal strains like Candida albicans and Aspergillus niger . Furthermore, it has demonstrated potent cytotoxicity against the human colorectal (HCT116) cell line . These findings suggest that this compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. For instance, it has been found to bind to the active site of the cyclin-dependent kinase-8 , a key regulator of cell cycle progression. This interaction could potentially lead to the inhibition of the kinase activity, thereby affecting cell proliferation and growth.
Temporal Effects in Laboratory Settings
Its stability, degradation, and long-term effects on cellular function can be inferred from its potent inhibitory effects on the growth of HCT116 cell line .
Metabolic Pathways
Given its inhibitory action on ACAT-1 , it is likely to be involved in the metabolism of cholesterol and other lipids.
Transport and Distribution
Its high aqueous solubility suggests that it could be readily transported and distributed within the body .
Subcellular Localization
Given its interaction with ACAT-1 , an enzyme localized in the endoplasmic reticulum, it is plausible that the compound may also localize to this subcellular compartment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride typically involves the reaction of benzimidazole derivatives with thioacetamide under specific conditions. One common method includes the nucleophilic substitution reaction where benzimidazole is reacted with thioacetamide in the presence of a base such as potassium hydroxide (KOH) in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-((1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions may involve reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium hydroxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
2-((1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Benzo[d]imidazol-2-yl)-N-methylethan-1-amine hydrochloride
- 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride
- 2-(2-Methyl-1H-benzo[d]imidazol-1-yl)acetic acid hydrochloride
Uniqueness
2-((1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride stands out due to its unique thioacetamide moiety, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific reactions and interact with molecular targets in ways that similar compounds may not .
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS.ClH/c10-8(13)5-14-9-11-6-3-1-2-4-7(6)12-9;/h1-4H,5H2,(H2,10,13)(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKQPKCNIGUGIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.